

Technical Guide: Structure-Activity Relationship of 5-Chloro-3H-quinazolin-4-one

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Compound of Interest

Compound Name: 5-Chloro-3H-quinazolin-4-one

CAS No.: 60233-66-1

Cat. No.: B3029249

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Executive Summary: The "Peri-Effect" Advantage

While 6- and 7-substituted quinazolinones are well-validated in kinase inhibition (targeting the ATP-binding pocket's "hinge region"), the **5-chloro-3H-quinazolin-4-one** offers a unique geometric vector. The chlorine atom at position 5 sits in the peri-position relative to the C4-carbonyl group. This proximity creates a specific steric lock and electronic descreening effect that can:

- **Restrict Conformation:** Force N3-substituents out of planarity, potentially improving selectivity for globular active sites.
- **Modulate H-Bonding:** The electron-withdrawing inductive effect (-I) of the 5-Cl reduces the electron density on the C4-carbonyl oxygen, altering its capability as a hydrogen bond acceptor.
- **Metabolic Blocking:** Block Phase I metabolic oxidation at the electron-rich C5 position, a common soft spot in unsubstituted quinazolinones.

Chemical Architecture & Synthesis

Retrosynthetic Logic

To access the 5-chloro core, standard anthranilic acid syntheses must be adapted. The critical starting material is 2-amino-6-chlorobenzoic acid. Using the wrong isomer (e.g., 2-amino-4-

chlorobenzoic acid) will yield the 7-chloro derivative, a common error in library synthesis.

Validated Synthetic Protocol

Objective: Synthesis of the core 5-chloro-2-methyl-3H-quinazolin-4-one (versatile intermediate).

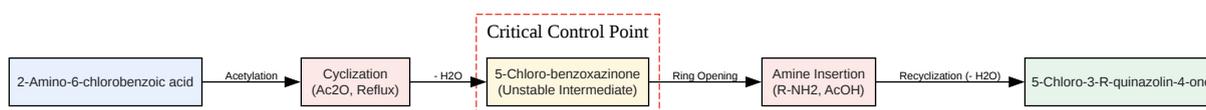
Step 1: Cyclocondensation (The Niementowski Modification)

- Reagents: 2-amino-6-chlorobenzoic acid (1.0 eq), Acetic Anhydride (excess).
- Conditions: Reflux at 140°C for 2–4 hours.
- Mechanism: Acetylation of the amine followed by dehydration-driven ring closure to form the benzoxazinone intermediate.
- Reaction Monitoring: TLC (Hexane:EtOAc 7:3). Disappearance of the amino acid spot.

Step 2: Amine Insertion (The N3-Diversification)

- Reagents: 5-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one (Intermediate from Step 1), Primary Amine (), Glacial Acetic Acid or DMF.
- Conditions: Reflux (110–120°C) for 4–6 hours.
- Workup: Pour into crushed ice. The peri-chloro group increases lipophilicity, often causing the product to precipitate as a solid, simplifying purification (filtration vs. column chromatography).

Synthesis Workflow Diagram



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Figure 1: Step-wise synthesis of the 5-chloro-quinazolinone core. Note the benzoxazinone intermediate is the divergence point for N3-substitution.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three interaction zones.

Zone 1: The 5-Chloro "Peri-Anchor" (Core Feature)

- Steric Clash: The Van der Waals radius of Chlorine (1.75 Å) at C5 interacts with the Oxygen at C4. This creates a "buttressing effect," slightly distorting the planarity of the pyrimidine ring.
- Impact: This distortion can be favorable for binding to kinases where the "hinge" region requires a twisted conformation, unlike the flat intercalation required for DNA binding.
- Substitution Rule: Replacing Cl with F (Radius 1.47 Å) relieves this strain (as seen in Idelalisib). Replacing with Br/I often abolishes activity due to excessive steric clash preventing H-bond acceptance at N1.

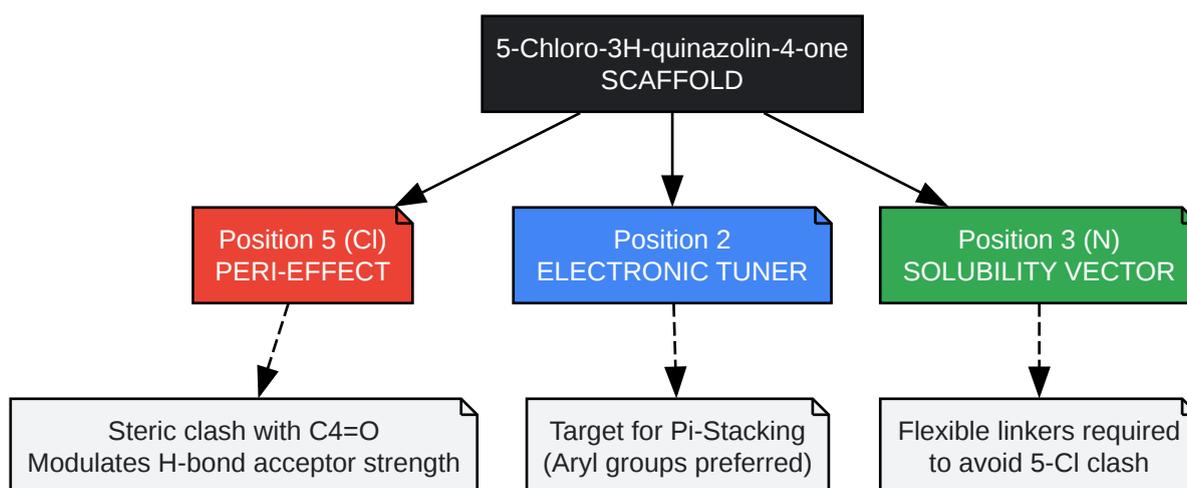
Zone 2: The C-2 Position (Electronic Vector)

- Function: This is the primary vector for tuning electron density on the N1 nitrogen (the H-bond acceptor).
- SAR Insight:
 - Electron Donors (e.g., -CH₃, -NH₂): Increase basicity of N1. Enhances binding to acidic residues (e.g., Asp, Glu) in the target pocket.
 - Aryl Groups: Provide stacking opportunities. In 5-chloro derivatives, a C2-phenyl ring is often twisted relative to the core due to the ripple effect of the C5-Cl distortion.

Zone 3: The N-3 Position (Solubility & Specificity)

- Function: Controls pharmacokinetic (PK) properties.
- Constraint: Due to the 5-Cl group, bulky substituents at N3 (e.g., ortho-substituted phenyls) face significant rotational barriers.
- Optimization: Use flexible linkers (e.g.,
) at N3 to avoid the steric penalty imposed by the 5-Cl/C4=O cluster.

SAR Logic Map



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Figure 2: Functional dissection of the scaffold. The 5-Cl position is the master regulator of the core's electronic and steric state.

Experimental Validation: Antimicrobial Assay Protocol

To validate the activity of a new 5-chloro-quinazolinone library, a standard MIC (Minimum Inhibitory Concentration) assay is the gold standard.

Protocol: Broth Microdilution Method (CLSI Standards)

- Preparation: Dissolve 5-chloro derivatives in DMSO (Stock:

).

- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Inoculum: Adjust bacterial suspension (e.g., *S. aureus* ATCC 29213) to .
- Plate Setup:
 - Rows A-H: Serial 2-fold dilutions of compound ().
 - Positive Control: Ciprofloxacin.
 - Negative Control: DMSO only (ensure <1% final concentration).
- Incubation: 37°C for 16–20 hours.
- Readout: Visual turbidity check or absorbance.
- Success Criterion: A 5-chloro derivative is considered a "hit" if MIC .

Comparative Data Table

The following table contrasts the 5-chloro scaffold with the more common 6-chloro isomer.

Feature	5-Chloro-quinazolin-4-one	6-Chloro-quinazolin-4-one	Implication
Steric Environment	High (Peri-interaction with C4=O)	Low (Remote from reaction center)	5-Cl restricts N3-substituent rotation.
Electronic Effect	Inductive (-I) on C4 Carbonyl	Inductive (-I) on C2 Carbon	5-Cl reduces C4=O basicity; 6-Cl enhances C2 reactivity.
Metabolic Stability	Blocks C5 oxidation (High)	C5 is exposed (Moderate)	5-Cl derivatives often have longer half-lives ().
Primary Application	Specific Kinase Inhibitors, Antifungals	Broad Spectrum (Anticancer, EGFR)	5-Cl is a specialist scaffold; 6-Cl is a generalist.

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